molecular formula C18H25N5O3 B6322188 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 903528-73-4

2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B6322188
CAS No.: 903528-73-4
M. Wt: 359.4 g/mol
InChI Key: VFFKDKDNXHSXLX-UHFFFAOYSA-N
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Description

2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a hydroxyphenyl group. It has garnered interest in the scientific community due to its potential pharmacological activities and applications in various fields.

Mechanism of Action

Mode of Action

Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it is challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps:

    Formation of the Piperazine Moiety: The initial step involves the preparation of the piperazine derivative by reacting 2-hydroxyphenylamine with butyl bromide under basic conditions to form 4-(2-hydroxyphenyl)piperazine.

    Triazine Ring Formation: The next step involves the cyclization of the piperazine derivative with cyanuric chloride under controlled conditions to form the triazine ring.

    Final Assembly: The final step involves the methylation of the triazine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can undergo reduction under specific conditions to form dihydrotriazine derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)-4-methyl-1,2,4-triazine-3,5(2H,

Properties

IUPAC Name

2-[4-[4-(2-hydroxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-20-17(25)14-19-23(18(20)26)9-5-4-8-21-10-12-22(13-11-21)15-6-2-3-7-16(15)24/h2-3,6-7,14,24H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFKDKDNXHSXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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